Ethyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate is a chemical compound belonging to the pyrazole class, which has garnered interest due to its diverse range of biological activities and potential applications in various fields. Pyrazole derivatives are known for their regioselective reactions, which allow for the synthesis of a wide array of compounds with potential therapeutic and agricultural uses15.
In the pharmaceutical industry, pyrazole derivatives have been explored for their inhibitory effects on enzymes like acrosin. Some compounds have shown higher potency than standard controls, indicating their potential as novel contraceptive agents3. Additionally, the structural diversity of pyrazole derivatives allows for the synthesis of compounds with fungicidal and plant growth regulation activities, which could be beneficial in developing new agrochemicals5.
The fungicidal and plant growth regulatory activities of certain ethyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate derivatives make them candidates for agrochemical applications. These properties are particularly important for protecting crops from fungal pathogens and managing crop growth for better yield5.
While the provided papers do not directly discuss applications in material science, the regioselective reactions and the ability to form various condensed pyrazoles through cross-coupling reactions suggest potential uses in material science. For example, the synthesis of condensed pyrazoles could lead to the development of new materials with unique electronic or photonic properties4.
The mechanism of action for ethyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate derivatives often involves interactions with biological targets such as enzymes. For instance, certain ethyl 5-(4-aminophenyl)-1H-pyrazole-3-carboxylate derivatives have been shown to exhibit inhibitory activities against acrosin, an enzyme involved in the fertilization process. This inhibition suggests a potential use for these compounds as contraceptive agents3. Moreover, the synthesis of these derivatives involves regioselective acylation and alkylation, which are crucial for determining the biological activity of the resulting compounds1.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: